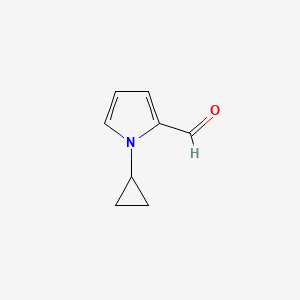

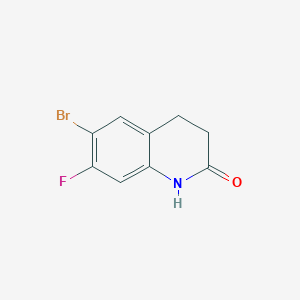

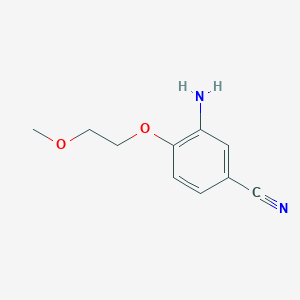

![molecular formula C10H15N3O2 B1371132 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1155065-00-1](/img/structure/B1371132.png)

1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . For instance, pyrrolidine derivatives can be synthesized by treating 4-chlorobutan-1-amine with a strong base .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the compound can be solved using programs like SHELXT-2014 .Scientific Research Applications

Synthesis and Characterization

X-ray Powder Diffraction : This compound is a key intermediate in synthesizing anticoagulants like apixaban. X-ray powder diffraction data aid in understanding its structural properties, crucial for its application in drug development (Qing Wang et al., 2017).

Synthesis of Pesticides : It serves as an important intermediate in creating pesticides such as chlorantraniliprole. Understanding its synthesis process is vital for developing effective and efficient agricultural chemicals (Yeming Ju, 2014).

Medicinal Chemistry and Pharmaceutical Applications

Therapeutic Agent Synthesis : This compound plays a role in synthesizing potential therapeutic agents, for instance, in treating Idiopathic Pulmonary Fibrosis. Its synthesis involves complex chemical processes crucial for the development of new medications (Niall A. Anderson et al., 2016).

Development of Integrin Inhibitors : In the field of medicinal chemistry, it contributes to the development of integrin inhibitors, particularly targeting idiopathic pulmonary fibrosis. The compound's structural attributes and synthesis pathways are key to understanding its role in drug discovery (P. Procopiou et al., 2018).

Chemical Synthesis and Reactions

Novel Synthesis Processes : Its derivatives are synthesized through innovative processes like condensation with activated carbonyl groups. These synthetic pathways are significant for the production of new heterocycle products (Aseyeh Ghaedi et al., 2016).

Functionalization Reactions : The compound is also involved in functionalization reactions, forming various derivatives. These reactions are essential for exploring new chemical properties and potential applications (İ. Yıldırım et al., 2005).

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to interact with their targets in a way that leads to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

One study showed that hybrid compounds containing a pyrrolidine ring showed good anti-obesity potential as they effectively inhibited lipase at 10 −6 m concentration in the range of 58–80% .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its chemical environment .

Biochemical Analysis

Biochemical Properties

1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. The pyrrolidine ring in the compound is known to enhance its binding affinity to various biomolecules. For instance, it has been observed to interact with digestive enzymes such as amylase, lipase, and trypsin, exhibiting varying effects on these enzymes . The compound can activate amylase and trypsin while inhibiting lipase, suggesting its potential as an anti-obesity agent . Additionally, the pyrazole moiety may contribute to the compound’s ability to modulate enzyme activity through its interactions with the active sites of these enzymes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect cell function by modulating the activity of key signaling molecules and transcription factors. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, the compound’s interaction with cell surface receptors and intracellular proteins can impact cell signaling pathways, potentially influencing cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The pyrrolidine ring allows the compound to fit into the binding pockets of enzymes and proteins, facilitating its interaction with these biomolecules . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation and modulation of metabolic pathways . At higher doses, the compound can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell . For example, its interaction with lipase can affect lipid metabolism, while its effect on amylase and trypsin can influence carbohydrate and protein metabolism, respectively .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . Its localization and accumulation within cells can be influenced by its interactions with binding proteins and other cellular components, affecting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects. For instance, the compound’s presence in the cytoplasm or nucleus can affect its ability to modulate gene expression and cell signaling pathways.

Properties

IUPAC Name |

1-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-10(15)9-7-11-13(8-9)6-5-12-3-1-2-4-12/h7-8H,1-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPLVAHKTNKIOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C=C(C=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

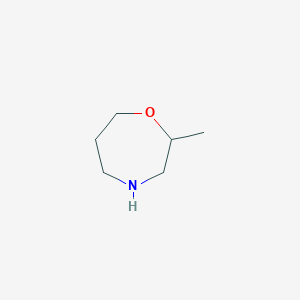

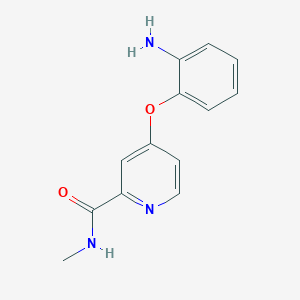

![N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B1371053.png)

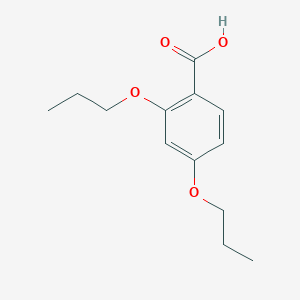

![Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1371054.png)

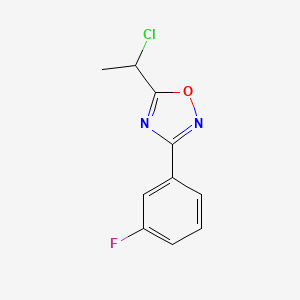

![3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B1371058.png)

![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)